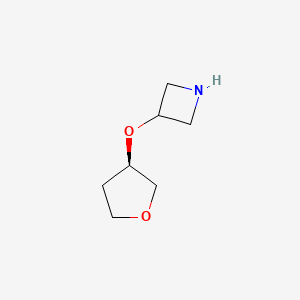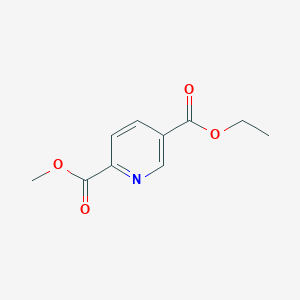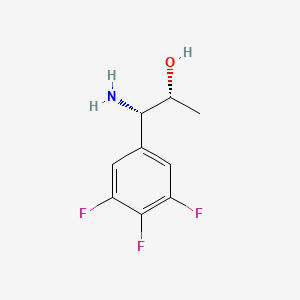
(1S,2R)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a trifluorophenyl group, makes it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL typically involves enantioselective reduction processes. One common method is the biocatalytic reduction of ketones using specific microorganisms or enzymes that provide high enantioselectivity . This method is favored for its efficiency and environmental friendliness.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalysis due to its high selectivity and yield. The use of whole-cell biocatalysts or isolated enzymes can streamline the production process, making it more cost-effective and scalable .
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2R)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be used in further chemical synthesis or as intermediates in pharmaceutical production .
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S,2R)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of compounds with specific stereochemistry, which is crucial in the development of pharmaceuticals .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its trifluorophenyl group can enhance binding affinity and specificity, making it a valuable tool in the study of enzyme-substrate interactions and receptor binding .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique structure may contribute to the development of new drugs with improved efficacy and reduced side effects .
Industry
Industrially, this compound is used in the production of pharmaceuticals and agrochemicals. Its high enantioselectivity and efficiency make it a valuable intermediate in the synthesis of various active pharmaceutical ingredients .
Mécanisme D'action
The mechanism of action of (1S,2R)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL involves its interaction with specific molecular targets. The trifluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to specific biological effects. The compound can modulate enzyme activity or receptor signaling pathways, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,2R)-1-Amino-1-(4-fluorophenyl)propan-2-OL
- (1S,2R)-1-Amino-1-(2,3,4-trifluorophenyl)propan-2-OL
- (1S,2R)-1-Amino-1-(3,5-difluorophenyl)propan-2-OL
Uniqueness
Compared to similar compounds, (1S,2R)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-OL stands out due to its trifluorophenyl group, which enhances its chemical stability and binding affinity. This unique feature makes it a valuable compound in the development of new pharmaceuticals and in scientific research .
Propriétés
Formule moléculaire |
C9H10F3NO |
|---|---|
Poids moléculaire |
205.18 g/mol |
Nom IUPAC |
(1S,2R)-1-amino-1-(3,4,5-trifluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H10F3NO/c1-4(14)9(13)5-2-6(10)8(12)7(11)3-5/h2-4,9,14H,13H2,1H3/t4-,9-/m1/s1 |
Clé InChI |
HXIWQMARLKRTPY-ALFREKQPSA-N |
SMILES isomérique |
C[C@H]([C@H](C1=CC(=C(C(=C1)F)F)F)N)O |
SMILES canonique |
CC(C(C1=CC(=C(C(=C1)F)F)F)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-chlorothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B13046473.png)


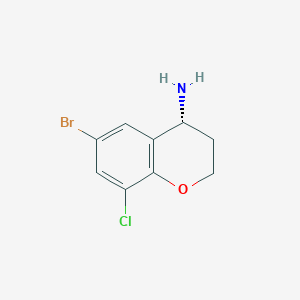

![6-Methyl-2,3-dihydropyrazolo[5,1-B]oxazol-7-amine hcl](/img/structure/B13046530.png)
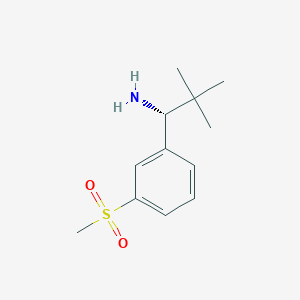
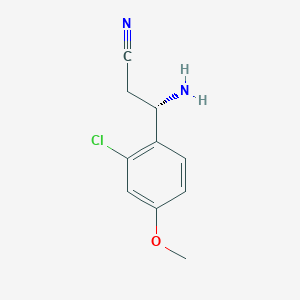
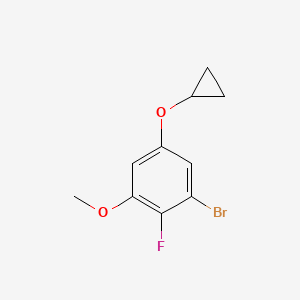
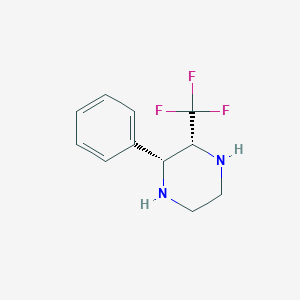
![(S)-1-(Tert-butoxycarbonyl)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-2'-carboxylic acid](/img/structure/B13046540.png)
